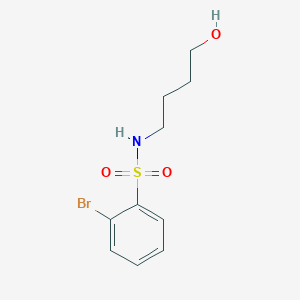
2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of an anilinomethylidene group and a 4-chlorophenyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile typically involves the reaction of aniline with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the anilinomethylidene intermediate, which then reacts with a pyrrole derivative to yield the final product. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(Anilinomethylidene)-5-(4-bromophenyl)-2H-pyrrole-4-carbonitrile
- 2-(Anilinomethylidene)-5-(4-fluorophenyl)-2H-pyrrole-4-carbonitrile
- 2-(Anilinomethylidene)-5-(4-methylphenyl)-2H-pyrrole-4-carbonitrile
Uniqueness
2-(Anilinomethylidene)-5-(4-chlorophenyl)-2H-pyrrole-4-carbonitrile is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
872706-16-6 |
|---|---|
Molecular Formula |
C18H12ClN3 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(phenyliminomethyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C18H12ClN3/c19-15-8-6-13(7-9-15)18-14(11-20)10-17(22-18)12-21-16-4-2-1-3-5-16/h1-10,12,22H |
InChI Key |
SLUBPVJOWIBFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC(=C(N2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


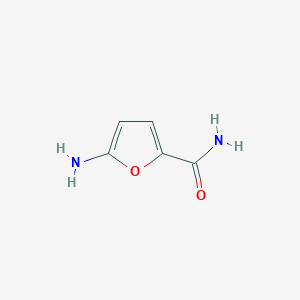

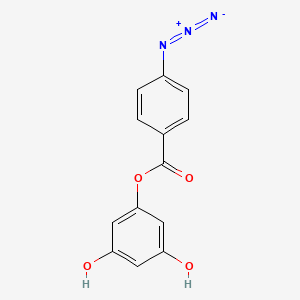
![N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204498.png)
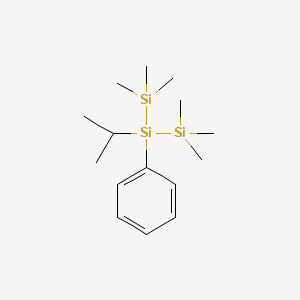
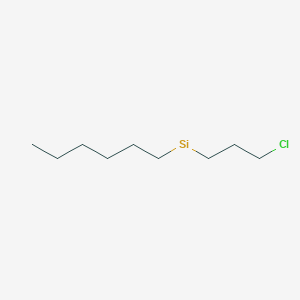
![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)

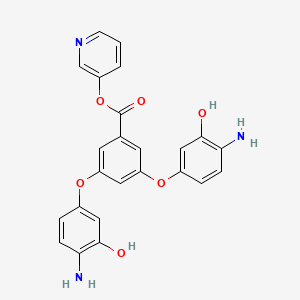
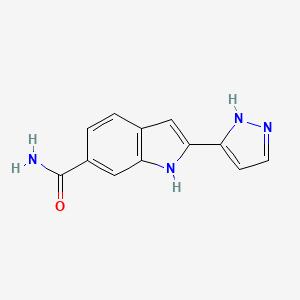
![3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14204525.png)

![Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14204540.png)
